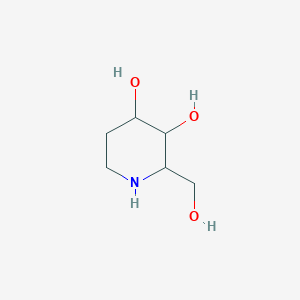

2-Hydroxymethylpiperidine-3,4-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNNBIPIQWYLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(C1O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxymethylpiperidine 3,4 Diol and Its Analogs

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies offer an elegant convergence of biological catalysis and traditional organic synthesis, providing efficient and stereoselective routes to complex molecules like 2-Hydroxymethylpiperidine-3,4-diol. nih.gov These methods often employ enzymes to perform key bond-forming or stereochemical-determining steps that are challenging to achieve with conventional chemical reagents.

Fructose-6-Phosphate Aldolase (B8822740) (FSA)-Catalyzed Reactions

A prominent chemo-enzymatic approach for the synthesis of iminosugar scaffolds involves the use of D-fructose-6-phosphate aldolase (FSA). acs.orgnih.gov FSA catalyzes the reversible aldol (B89426) addition of dihydroxyacetone (DHA) or hydroxyacetone (B41140) (HA) to a variety of aldehyde acceptors. nih.govuniprot.org This enzymatic reaction is a powerful tool for constructing chiral polyhydroxylated structures, which are precursors to iminosugars like this compound. nih.govuniprot.org

The synthesis typically involves a cascade reaction. nih.gov For instance, the synthesis of D-fagomine, a related iminosugar, is achieved through a two-step chemo-enzymatic process where the key step is the FSA-catalyzed aldol addition of DHA to N-Cbz-3-aminopropanal. nih.gov This enzymatic step is followed by a chemical reduction, often using palladium-mediated hydrogenation, to yield the final piperidine (B6355638) ring. acs.orgnih.gov The use of FSA is advantageous as it accepts unphosphorylated DHA, a more economical substrate than its phosphorylated counterpart, and circumvents the need for a dephosphorylation step in the synthetic sequence. plos.org

Researchers have also explored the use of FSA mutants, such as FSA A129S, which exhibit improved catalytic efficiency towards DHA, further enhancing the synthetic utility of this enzyme. plos.orgresearchgate.net Immobilization of FSA on various supports has also been investigated to improve its stability and reusability, making the process more cost-effective and scalable. plos.org

Substrate Scope and Stereoselectivity in Enzymatic Pathways

The utility of Fructose-6-Phosphate Aldolase (FSA) in the synthesis of this compound and its analogs is significantly broadened by its substrate tolerance and stereochemical control. FSA can utilize a range of aldehydes as acceptor substrates in addition to its natural substrate, D-glyceraldehyde 3-phosphate. uniprot.org This promiscuity allows for the synthesis of a diverse array of polyhydroxylated intermediates.

The stereoselectivity of the FSA-catalyzed aldol addition is a key feature of this synthetic strategy. The enzyme typically controls the formation of new stereocenters with high fidelity, leading to the desired stereoisomer of the product. For example, the addition of dihydroxyacetone (DHA) to N-Cbz-3-aminopropanal, catalyzed by FSA, proceeds with high diastereoselectivity, setting the crucial stereochemistry for the subsequent formation of D-fagomine. nih.gov

The choice of the donor substrate also influences the reaction outcome. While dihydroxyacetone (DHA) is a common donor, hydroxyacetone (HA) can also be used, leading to the formation of 1-deoxysugar analogues. nih.govuniprot.org The enzyme's ability to accept different donor and acceptor molecules, coupled with its inherent stereoselectivity, makes it a versatile biocatalyst for creating a library of iminosugar precursors.

| Donor Substrate | Acceptor Aldehyde | Enzyme | Product Type | Reference |

| Dihydroxyacetone (DHA) | N-Cbz-3-aminopropanal | FSA | Precursor to D-fagomine | nih.gov |

| Hydroxyacetone (HA) | 2-Benzyloxyethanal | FSA | 1-Deoxy-D-xylulose | nih.gov |

| Dihydroxyacetone (DHA) | D-(-)-threose | FSA | 1-Deoxy-D-ido-hept-2-ulose | acs.org |

| Glycolaldehyde (GA) | Various aldehydes | FSA | Polyhydroxylated compounds | researchgate.net |

Chemical Synthesis Strategies

Traditional chemical synthesis provides a powerful and flexible alternative for constructing the this compound framework. These methods often rely on the use of readily available chiral starting materials and well-established organic reactions to build the target molecule with precise control over its stereochemistry.

Chiral Pool Synthesis from Carbohydrate Precursors

A prevalent and effective strategy for the synthesis of this compound and related iminosugars is the "chiral pool" approach. researchgate.netnumberanalytics.com This method utilizes naturally occurring, enantiomerically pure carbohydrates as starting materials, thereby embedding the desired stereochemistry from the outset. numberanalytics.com Carbohydrates are ideal chiral building blocks due to their inherent chirality and the abundance of stereoisomeric forms. numberanalytics.comnih.gov

D-glucose and D-mannose are common and inexpensive starting materials for the synthesis of polyhydroxylated piperidines. nih.govgoogle.commdpi.comnih.gov Various synthetic routes have been developed to transform these monosaccharides into the desired piperidine ring system.

One approach starting from D-glucose involves its conversion to a synthetic equivalent of meso-pentodialdose. nih.gov This intermediate allows for the selective manipulation of aldehyde functionalities at either end of the molecule, providing access to enantiomeric pairs of 3-hydroxymethylpiperidine derivatives. nih.gov For example, a sequence involving reductive aminocyclization can lead to the formation of the piperidine ring. nih.gov Another strategy from D-glucose involves a stereoselective synthesis of N-Boc-protected cis-(2R,3S)-3-hydroxypipecolic acid, a related structure, where a key step is the regioselective reductive cleavage of a benzylidene acetal. google.com

D-mannose has also been employed as a chiral precursor. researchgate.netresearchgate.netresearchgate.net A general strategy starting from D-mannose involves the synthesis of diversely substituted 3,4,5-trihydroxypiperidines through a double reductive amination or a Strecker reaction on differently protected aldehyde intermediates. researchgate.net

| Starting Material | Key Intermediate/Reaction | Target Compound Class | Reference |

| D-Glucose | 3-C-(1'-aminoethyl)-α-d-ribo-pentodialdo-1,4-furanose | γ-hydroxymethyl piperidine iminosugar | nih.gov |

| D-Glucose | Reductive cleavage of benzylidene acetal | N-Boc-protected cis-(2R,3S)-3-hydroxypipecolic acid | google.com |

| D-Mannose | Double reductive amination/Strecker reaction | 3,4,5-Trihydroxypiperidines | researchgate.net |

Amino acids, another important class of chiral pool molecules, have also served as starting points for the synthesis of hydroxylated piperidines. L-serine , for instance, can be utilized to construct chiral piperidine scaffolds. researchgate.netnih.gov

A particularly versatile intermediate derived from L-serine is Garner's aldehyde (1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate). beilstein-journals.orgd-nb.infonih.gov This configurationally stable aldehyde is a widely used chiral building block in the synthesis of numerous amino alcohol derivatives. beilstein-journals.orgnih.gov The synthesis of Garner's aldehyde itself can be achieved from L-serine through a sequence of protection and reduction steps. beilstein-journals.orgorgsyn.org The addition of nucleophiles to Garner's aldehyde provides a straightforward route to 2-amino-1,3-dihydroxypropyl substructures, which can be further elaborated to form the piperidine ring. beilstein-journals.orgnih.gov The stereochemical outcome of this addition can often be predicted and controlled, allowing for the synthesis of specific diastereomers. nih.gov

De Novo Synthesis from Non-Carbohydrate Building Blocks

De novo synthesis offers a powerful route to polyhydroxylated piperidines from simple, achiral, or non-carbohydrate-based starting materials. This approach allows for flexible and creative construction of the piperidine core without relying on the inherent chirality of sugars.

One notable strategy involves the photoinduced electron transfer (PET) cyclization of an acyclic α-trimethylsilylmethylamine radical cation linked to an acetylene (B1199291) group. This method has been used to create a key piperidine precursor, which can then be further elaborated through hydroxylation to produce a variety of polyhydroxylated piperidines. nih.gov

Another versatile de novo approach is the synthesis of polysubstituted 3-hydroxypyridines, which serve as direct aromatic precursors to the saturated piperidine ring. mdpi.com These pyridines can be prepared through methods like the ring-closing metathesis of acyclic amino-derivatives or via palladium-catalyzed alkylative cyclization of terminal alkyne-aldehydes. mdpi.com The resulting 3-hydroxypyridine (B118123) can then be subjected to hydrogenation to yield the corresponding 3-hydroxypiperidine (B146073) derivative. This strategy provides excellent control over the substitution pattern of the final molecule.

A summary of representative de novo cyclization strategies is presented below.

| Strategy | Precursor Type | Key Reaction | Product Type |

| Photoinduced Electron Transfer | Acyclic amine with tethered acetylene | Radical Cation Cyclization | Dioxo[4,5-c]pyridine derivative |

| Alkylative Cyclization | Terminal alkyne-aldehydes | Pd-Catalyzed Cyclization | Tetrahydropyridinol |

| Ring-Closing Metathesis | N-allyl-N-(2-oxobut-3-en-1-yl)amino derivative | Olefin Metathesis | 3-Hydroxypyridine |

Ring-Forming Reactions and Cyclization Methods

Cyclization reactions are fundamental to the synthesis of the piperidine ring. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close a linear precursor into the desired six-membered heterocycle.

Reductive amination is a robust and widely used method for C-N bond formation and is particularly effective for piperidine synthesis through cascade reactions. youtube.com These reactions typically involve the in situ formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.

Intramolecular Reductive Amination (IRA): This is a powerful strategy for cyclization where an amino group and a carbonyl group (aldehyde or ketone) are present in the same molecule. The reaction of a 5-aminoketone or a related precursor leads directly to the piperidine ring. This method is central to synthesizing polyhydroxypiperidine iminosugars from carbohydrate-derived precursors, where an amino group at C-6 and an aldehyde at C-1 of a linear sugar derivative cyclize to form the piperidine. youtube.comacs.org

Intermolecular Reductive Amination: This approach involves the reaction of a diketone with an amine. For instance, the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, yields a piperidine. A "biomimetic" approach uses this strategy, where glutaraldehyde (B144438) reacts with an amine and a β-keto acid in a tandem reaction to produce piperidine alkaloids.

Double Reductive Amination (DRA): This is a variation where a primary amine reacts with two carbonyl groups in a single operation. The application of DRA to dialdehydes derived from tartaric acid, for example, provides a stereocontrolled route to 2,3-dihydroxypipecolic acids.

The table below summarizes key aspects of reductive amination cascades for piperidine synthesis.

| Cascade Type | Key Precursors | Typical Reducing Agents | Key Feature |

| Intramolecular | Amino-aldehydes, Amino-ketones | NaBH₃CN, H₂/Pd-C, NaBH(OAc)₃ | Forms piperidine ring from a single linear chain. |

| Intermolecular | 1,5-Diketones, 1,5-Dialdehydes + Amine | NaBH₃CN, H₂/Catalyst | Constructs the ring from two separate components. |

| Double Reductive Amination | Dialdehydes, Diketones + Primary Amine | H₂/Pd-C | Forms two C-N bonds in a single cascade with a primary amine. |

The [3+2] cycloaddition of nitrones with alkenes is a powerful method for constructing heterocyclic systems, which can be adapted for piperidine synthesis. This strategy typically involves an intramolecular cycloaddition followed by a reductive cleavage of the newly formed isoxazolidine (B1194047) ring.

A highly effective route has been developed for the synthesis of 2,3-disubstituted piperidines starting from non-carbohydrate materials like γ-butyrolactone or 1,4-butanediol. nih.govnih.govnih.gov The key steps are:

Synthesis of an N-alkenyl nitrone precursor from the starting material.

An intramolecular [3+2] cycloaddition between the nitrone and the tethered alkene. This step often proceeds with high regio- and diastereoselectivity, establishing the stereochemistry of the substituents.

Reductive cleavage of the N-O bond of the resulting bicyclic isoxazolidine, typically with reagents like zinc in acetic acid or catalytic hydrogenation, to open the five-membered ring and reveal the final substituted piperidine. nih.gov

This tandem nitrone cycloaddition/N-O bond reduction strategy is efficient for creating complex piperidine cores with defined stereochemistry. nih.govresearchgate.net

The formation of a piperidine ring via intramolecular nucleophilic substitution is a classic and reliable cyclization strategy. mdpi.com This method involves a linear precursor that contains a nitrogen nucleophile (typically an amine or a protected derivative) and an electrophilic carbon atom bearing a suitable leaving group.

The general process follows a 6-exo cyclization pathway, which is kinetically and thermodynamically favored. Common implementations include:

Cyclization of Amino Halides: A 5-halo- or 6-halo-alkylamine undergoes intramolecular displacement of the halide by the amino group to form the piperidine ring.

Cyclization of Amino Alcohols: The hydroxyl groups of an amino-diol can be converted into good leaving groups, such as tosylates or mesylates. Subsequent treatment with a base promotes the amine to displace the leaving groups, forming the heterocyclic ring. nih.gov For example, a triol can be selectively protected, followed by tosylation of the remaining secondary alcohols. A double nucleophilic substitution reaction with an amine like benzylamine (B48309) can then form the piperidine ring in a single step. nih.gov

Reductive Cyclization of Halogenated Amides: A one-pot cyclization/reduction cascade of halogenated amides can be achieved. Activation of the amide, followed by reduction and intramolecular nucleophilic substitution, efficiently yields piperidines. capes.gov.br

Manipulating the size of existing rings provides another pathway to substituted piperidines. These methods can involve either contracting a larger ring or expanding a smaller one.

Ring Expansion: This is a common strategy, particularly the expansion of five-membered pyrrolidine (B122466) rings to six-membered piperidines. For instance, optically active 3-substituted piperidines can be accessed through the ring expansion of prolinols (2-hydroxymethylpyrrolidines). The reaction can proceed by converting the hydroxyl group into a leaving group (e.g., a mesylate), which triggers a rearrangement to form the piperidine skeleton. Similarly, nucleophilic substitutions on activated 2-(hydroxyethyl)pyrrolidines can also yield 3-substituted piperidines.

Ring Contraction: While less common for the synthesis of piperidines, ring contraction of piperidines is a known process. For example, a visible light-mediated Norrish type II reaction can induce the ring contraction of α-acylated piperidines to furnish substituted cyclopentane (B165970) scaffolds. In other cases, certain nucleophilic substitutions at the C3 position of pyridines can unexpectedly yield substituted pyrrolidines via ring contraction through an intermediate aziridine.

| Transformation | Starting Ring | Product Ring | Key Method |

| Ring Expansion | Pyrrolidine | Piperidine | Rearrangement of activated 2-hydroxymethylpyrrolidine (prolinol). |

| Ring Expansion | Pyrrolidine | Piperidine | Nucleophilic substitution on activated 2-(hydroxyethyl)pyrrolidine. |

| Ring Contraction | Piperidine | Pyrrolidine | Silver-mediated deconstructive bromination followed by C-N bond reformation. |

| Ring Contraction | Piperidine | Cyclopentane | Photomediated Norrish Type II reaction of α-acylated piperidines. |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity.

The Joullié-Ugi reaction is a particularly powerful MCR for synthesizing polyhydroxylated piperidine peptidomimetics. This reaction is a modification of the classic Ugi four-component reaction and involves the reaction of:

A cyclic imine

A carboxylic acid

An isocyanide

An acid catalyst (e.g., TFA)

A key advantage of this method is its convergence and the ability to introduce diversity at multiple points of the final molecule. A significant development is the one-pot generation of the required, often unstable, sugar-derived cyclic imines from readily available lactams. The lactam is reduced in situ (e.g., with Schwartz's reagent), and the resulting imine is immediately trapped in the Joullié-Ugi reaction without isolation. This one-pot lactam reduction/Joullié-Ugi reaction sequence has proven to be a simple and diastereoselective route to pipecolic acid amides and their analogs.

Stereoselective and Enantioselective Synthesis

The asymmetric synthesis of this compound and its analogs is a critical area of research, driven by the desire to access specific stereoisomers which often exhibit distinct biological activities. These strategies encompass methods that control the stereochemistry of the piperidine ring itself and those that employ stereoselective transformations on pre-formed rings.

Control of Stereochemistry at Piperidine Ring Centers

Achieving stereochemical control at the piperidine ring's multiple chiral centers is paramount. Various strategies have been developed, ranging from substrate-controlled reactions to catalyst-driven processes.

One effective method involves the diastereoselective Mannich reaction, where functionalized acetals and imines are reacted to set the stereochemistry, which is then preserved during a subsequent reductive cyclization. nih.gov Similarly, a vinylogous Mannich-type reaction (VMR) using chiral α-methyl benzylamines as a chiral auxiliary effectively controls the stereochemistry during the formation of 2,3-dihydro-4-pyridone intermediates. rsc.org These intermediates can then be reduced to the desired chiral piperidines. rsc.org

The inherent stereochemistry of a starting material can also direct the formation of new stereocenters. For instance, in the synthesis of piperidine compounds from L-glutamic acid, the stereochemistry at the C-2 position can control the stereoselectivity of alkylation at the C-4 position. google.com The use of protecting groups with defined stereochemistry can also play a crucial role, acting as internal chiral ligands to direct the outcome of reactions like palladium-catalyzed intramolecular allylic amination. nih.gov

Chemo-enzymatic approaches have also proven powerful. A combination of an amine oxidase and an ene-imine reductase in a one-pot cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high precision. nih.govacs.orgresearchgate.net This method highlights the utility of biocatalysis in achieving high levels of stereocontrol. nih.gov

A novel stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine, an analog, was accomplished starting from D-mannitol. researchgate.net This multi-step synthesis relied on two key reactions: the highly diastereoselective addition of a phenyl Grignard reagent to an allyl imine and a subsequent ring-closing metathesis (RCM) to form the piperidine ring. researchgate.net

Table 1: Examples of Stereocontrol Strategies in Piperidine Synthesis

| Starting Material/Precursor | Key Reaction/Strategy | Stereochemical Outcome | Reference |

|---|---|---|---|

| Functionalized acetals and imines | Diastereoselective nitro-Mannich reaction / reductive cyclization | Controlled stereochemistry retained from Mannich reaction | nih.gov |

| Bis-trimethylsilyl enol ether, decanal, chiral α-methyl benzylamine | Vinylogous Mannich-type Reaction (VMR) | Chiral 2,3-dihydropyridinone adducts | rsc.org |

| Protected L-glutamic acid | Stereoselective alkylation | Stereochemistry at C-4 controlled by C-2 | google.com |

| N-substituted tetrahydropyridines | Chemo-enzymatic cascade (Amine Oxidase/Ene-Imine Reductase) | Stereo-defined 3- and 3,4-substituted piperidines | nih.govacs.org |

| D-mannitol derived allyl imine | Diastereoselective Grignard addition / Ring-Closing Metathesis | N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine | researchgate.net |

Diastereoselective Oxidation and Reduction Strategies

Diastereoselective oxidation and reduction reactions are fundamental tools for functionalizing and controlling the stereochemistry of piperidine rings and their precursors. These methods often rely on the steric and electronic properties of the substrate to direct the approach of a reagent.

The Luche reduction (using CeCl₃·7H₂O and NaBH₄) of substituted pyranones, precursors to piperidines, proceeds with high diastereoselectivity to yield syn-alcohols. nih.gov This selectivity arises from the pseudo-axial attack on the most stable ring conformation. nih.gov Similarly, the reduction of substituted pyridinium (B92312) salts with sodium borohydride (B1222165) can lead to bridged piperidines in a completely regio- and diastereoselective manner. rsc.org

In the context of creating polyhydroxylated systems, diastereoselective dihydroxylation is key. The choice of reagents significantly impacts the stereochemical outcome. For certain tetrahydropyridin-3-ols, Upjohn conditions (catalytic OsO₄, NMO) and Donohoe conditions (OsO₄, TMEDA) provide complementary diastereoselectivity, allowing access to different isomers. nih.govbeilstein-journals.org However, the presence of a substituent at the 6-position of the piperidine ring can override this complementarity, with steric effects becoming the dominant controlling factor. nih.govbeilstein-journals.org

Photoredox catalysis offers a modern approach to functionalization, followed by an equilibration to the thermodynamically most stable diastereomer. A photoredox-catalyzed α-amino C-H arylation of substituted piperidines initially proceeds with low selectivity, but a subsequent epimerization under the reaction conditions leads to the final product with high diastereoselectivity. nih.gov

Regioselective oxidation of piperidine-3 derivatives can be achieved, providing a pathway to 2,5-substituted piperidines. acs.org Furthermore, iridium(III)-catalyzed cascades involving hydroxyl oxidation, amination, and imine reduction enable the stereoselective synthesis of substituted piperidines from diols. nih.gov

Table 2: Diastereoselective Oxidation and Reduction Methods

| Substrate | Reagent/Catalyst | Transformation | Key Outcome | Reference |

|---|---|---|---|---|

| Substituted Pyranones | Luche Reduction (CeCl₃, NaBH₄) | Ketone Reduction | Highly diastereoselective formation of syn-alcohols | nih.gov |

| Chalcone-based Pyridinium Salts | NaBH₄ | Reductive Dearomatization | Regio- and diastereoselective formation of bridged piperidines | rsc.org |

| (2R,3R)-tetrahydropyridin-3-ol | OsO₄/NMO (Upjohn) or OsO₄/TMEDA (Donohoe) | Dihydroxylation | Complementary diastereoselective functionalization | nih.govbeilstein-journals.org |

| Densely Substituted Piperidines | Ir(ppy)₃ (Photoredox Catalyst) | α-Amino C-H Arylation / Epimerization | High diastereoselectivity via thermodynamic equilibration | nih.gov |

Synthesis of Derivatized this compound Analogs

The synthesis of derivatized analogs allows for the exploration of structure-activity relationships and the fine-tuning of pharmacological properties. Modifications are typically made at the nitrogen atom or the carbon skeleton of the piperidine ring.

N-Alkylated and N-Substituted Derivatives

The nitrogen atom of the piperidine ring is a common site for derivatization. N-alkylation and N-acylation can significantly alter the physical, chemical, and biological properties of the parent compound.

A general chemo-enzymatic method can produce a variety of N-substituted chiral piperidines. nih.govacs.orgresearchgate.net This strategy is versatile and allows for the introduction of various substituents on the nitrogen atom while maintaining stereochemical integrity at the ring's carbon centers. nih.gov For example, N-benzyl-piperidine linked multipotent molecules have been designed and synthesized as potential agents for treating Alzheimer's disease. ajchem-a.com

Nucleophilic substitution reactions on activated piperidine precursors are another route to N-substituted analogs. N-Benzyloxycarbonyl-2-methoxypiperidine and related 2-acyloxypiperidines can react with silyl (B83357) enolates in the presence of metal triflate catalysts to yield 2-alkylated products. acs.org The stereoselectivity of this addition (cis or trans) is dependent on the nature of the substituent at the 3-position of the piperidine ring. acs.org

C-Substituted and Polyhydroxylated Analogs

Modification of the carbon framework, including the introduction of additional substituents and hydroxyl groups, leads to a diverse array of analogs.

A modular synthesis for trisubstituted chiral piperidines has been developed from an orthogonally protected piperidine tricarboxylic acid diester. acs.org This intermediate allows for sequential decarboxylative functionalizations using transition metal-catalyzed or photocatalytic methods, enabling the chemo- and stereoselective preparation of highly elaborated chiral piperidines. acs.org

The synthesis of polyhydroxylated piperidines can be achieved through the desymmetrization of meso-trihydroxylated glutaraldehyde using chiral β-amino alcohols. nih.gov This approach simultaneously introduces the nitrogen atom and induces chirality, leading to a series of new chiral nonracemic polyhydroxylated piperidines. nih.gov Diastereoselective dihydroxylation of unsaturated piperidine precursors, as previously mentioned, is a cornerstone for creating polyhydroxylated systems. nih.govbeilstein-journals.org

Furthermore, photoredox catalysis has been employed for the α-amino C-H arylation of densely substituted piperidines with electron-deficient cyano(hetero)arenes, yielding C-substituted products in good yields and with high diastereoselectivity. nih.gov This method is effective for piperidines bearing multiple substitution patterns, including those with cyclopentyl and isopropyl groups. nih.gov The chemo-enzymatic dearomatization of pyridines has also been shown to be effective for preparing C-substituted analogs, tolerating 3,4-dimethyl and 3-phenyl-4-methyl substitution patterns. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Other Names / Analogs | Molecular Formula |

|---|---|---|

| This compound | (2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol; D-4-epi-Fagomine | C₆H₁₃NO₃ |

| N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine | - | C₁₆H₂₃NO₃ |

| 2-butyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydro-pyridin-3-ol | - | C₁₆H₂₃NO₃S |

| N-Benzyloxycarbonyl-2-methoxypiperidine | - | C₁₄H₁₉NO₃ |

| 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine | - | C₂₂H₂₅NO₅ |

| Preclamol | - | C₁₃H₁₉NO |

| OSU-6162 | - | C₁₄H₂₁NO |

| Niraparib | - | C₁₉H₂₀N₄O |

| Febrifugine | - | C₁₆H₁₉N₃O₃ |

| meso-trihydroxylated glutaraldehyde | - | C₅H₈O₅ |

Structural Characterization and Conformational Analysis

Spectroscopic Analysis in Elucidating Chemical Structure

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within 2-Hydroxymethylpiperidine-3,4-diol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in solution-state analysis, while X-ray crystallography provides definitive information about the molecule's solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for defining the constitution and stereochemistry of this compound. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, scientists can map out the proton (¹H) and carbon-¹³ (¹³C) framework of the molecule. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide detailed insights into the connectivity of atoms and their spatial relationships.

For instance, the synthesis of D-fagomine and its stereoisomers, including D-4-epi-fagomine, relies heavily on extensive 1D and 2D NMR studies for structural confirmation. researchgate.net The stereochemical outcomes of synthetic steps, such as the conversion of a key anti-α-hydroxy-β-amino ester to a syn-α-hydroxy-β-amino ester, are verified using NMR. This syn-ester is the direct precursor to D-4-epi-fagomine, possessing the correct configuration at the C(4)-stereogenic center. ox.ac.uk In some cases, the analysis of an acetylated derivative of the final compound is used to unequivocally determine the stereochemistry of all stereocenters. researchgate.net

Table 1: Representative ¹H NMR Data for Piperidine-based Structures (Note: Data for the specific target compound is not publicly available and the following table is a representation based on related structures like piperidine (B6355638) and 2-(hydroxymethyl)piperidine for illustrative purposes.)

| Proton/Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | ~2.9 - 3.1 | m | - |

| H-3 | ~1.6 - 1.8 | m | - |

| H-4 | ~1.5 - 1.7 | m | - |

| H-5 | ~1.6 - 1.8 | m | - |

| H-6 (axial) | ~2.6 | m | - |

| H-6 (equatorial) | ~3.0 | m | - |

| -CH₂OH | ~3.4 - 3.6 | m | - |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography offers an unambiguous determination of the molecular structure of this compound in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. This data is invaluable for confirming the absolute stereochemistry and revealing the preferred conformation of the molecule in a crystalline environment. While the structure of related iminosugars like australine (B55042) has been confirmed by X-ray crystallography, specific crystallographic data for this compound is not widely reported in public literature, though it is a standard method for unequivocal structural proof in synthetic chemistry. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing deeper insights into the structural and electronic properties of this compound. These in-silico techniques allow for the study of conformational landscapes, electronic distributions, and interactions with biological targets.

Conformational Preferences and Energy Minima

Synthetic strategies often rely on an implicit understanding of these conformational preferences. For example, the diastereoselective conjugate addition of a lithium amide to an α,β-unsaturated ester is a key step that installs the correct stereochemistry at the C(5) position. ox.ac.uk The stereochemical outcome of this and subsequent reactions, like aldol (B89426) additions, is governed by the conformational biases of the intermediates. ox.ac.ukresearchgate.netresearchgate.net These computational studies help rationalize the observed stereoselectivities in the synthesis of D-4-epi-fagomine.

Electronic Structure Calculations

Electronic structure calculations, based on quantum mechanics, provide information about the distribution of electrons within the molecule. These calculations can determine properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and partial atomic charges. This information is critical for understanding the molecule's reactivity and its ability to form non-covalent interactions, such as hydrogen bonds, which are crucial for its biological function. While specific electronic structure calculations for D-4-epi-fagomine are not detailed in the surveyed literature, such analyses are a common practice in modern medicinal chemistry to understand the electronic features that govern enzyme inhibition.

Molecular Docking and Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. For this compound, which is known as an iminosugar and potential glycosidase inhibitor, docking studies are essential to understand how it interacts with the active site of its target enzymes. researchgate.netresearchgate.net

A molecular docking study of D-isofagomine isomers, including D-4-epi-fagomine, revealed insights into their binding modes within glycosidases, which are often implicated in lysosomal storage diseases. researchgate.net These studies can identify key interactions, such as hydrogen bonds between the hydroxyl groups of the ligand and amino acid residues in the enzyme's active site. By comparing the docking scores and binding poses of different isomers, researchers can rationalize their differing inhibitory potencies.

Table 2: Illustrative Molecular Docking Data for Glycosidase Inhibitors (Note: This table is a generalized representation of typical data obtained from docking studies, as specific values for this compound are proprietary or not publicly itemized.)

| Enzyme Target | Ligand Isomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Target Glycosidase | D-4-epi-Fagomine | -6.0 to -8.0 | Asp, Glu, Tyr |

| Target Glycosidase | Fagomine (B1671860) | -6.5 to -8.5 | Asp, Glu, Tyr |

| Target Glycosidase | Isofagomine | -7.0 to -9.0 | Asp, Glu, Tyr |

Molecular Mechanisms of Biological Activity

Glycosidase Inhibition: General Principles and Specificity

Glycosidases are a broad category of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. nih.gov DMDP and its analogs function as inhibitors by mimicking the shape of the natural carbohydrate substrates. nih.gov The nitrogen atom in the piperidine (B6355638) ring is crucial for this inhibitory activity.

The specificity of DMDP and its derivatives against different glycosidases is influenced by the stereochemistry of the molecule and the nature of its substituents. For instance, the enantiomer of the natural product DMDP, known as L-DMDP, has demonstrated significantly higher potency and specificity as an inhibitor of certain mammalian and plant α-glucosidases. nih.gov

Inhibition of Intestinal Glycosidases

DMDP has been shown to inhibit intestinal α-glucosidases, enzymes that are critical for the digestion of carbohydrates in the small intestine. nih.gov By blocking these enzymes, DMDP can slow down the breakdown of complex carbohydrates into absorbable monosaccharides, which has implications for managing blood glucose levels. nih.gov The L-enantiomer of DMDP is a particularly potent inhibitor of these mammalian α-glucosidases. nih.gov

Inhibition of Glucocerebrosidase (GCase) and Related Lysosomal Enzymes

Mutations in the GBA1 gene can lead to the misfolding and premature degradation of the lysosomal enzyme glucocerebrosidase (GCase), causing Gaucher disease. nih.govnih.gov Small-molecule chaperones that can stabilize the mutated GCase and facilitate its proper trafficking to the lysosome are being investigated as a therapeutic strategy. nih.gov While direct inhibition of GCase by DMDP is not the primary focus, the broader class of iminosugars, to which DMDP belongs, are known to interact with lysosomal enzymes. Some derivatives have been designed to act as pharmacological chaperones for mutant GCase. nih.gov Histone deacetylase inhibitors have also been shown to increase GCase activity by modulating molecular chaperones like Hsp90. nih.gov

Inhibition of Glycogen (B147801) Phosphorylase (GP)

Glycogen phosphorylase (GP) is a key enzyme in the breakdown of glycogen. nih.gov Inhibition of hepatic GP is considered a potential therapeutic strategy for type 2 diabetes. nih.govmdpi.com While specific data on the direct inhibition of GP by 2-Hydroxymethylpiperidine-3,4-diol is limited, the broader class of glucose analogs and related heterocyclic compounds are known to be GP inhibitors. nih.govnih.gov These inhibitors often work by binding to the active site of the enzyme, preventing the binding of its natural substrate, glycogen. mdpi.com

Inhibition of Other Glycoside Hydrolases (e.g., α-Mannosidase, α-L-Fucosidase, β-Galactosidase)

DMDP and its derivatives exhibit inhibitory activity against a range of other glycoside hydrolases. For instance, some 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives have been found to inhibit α-L-fucosidase, α-galactosidase, and α-mannosidase. nih.gov Specifically, good inhibitors of α-mannosidases often share a particular stereochemistry. nih.gov Furthermore, certain 6-C-alkyl-DMDP derivatives have been identified as nanomolar inhibitors of β-galactosidase and β-glucosidase. nih.gov The inhibitory potency against these enzymes is often dependent on the specific stereoisomer and the nature of the alkyl chain substitutions. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective inhibitors. nih.govmdpi.comnih.govbohrium.commdpi.com For DMDP and its analogs, SAR studies have provided valuable insights into the features that govern their glycosidase inhibitory activity.

Influence of Hydroxyl Group Orientation and Number

The orientation and number of hydroxyl groups on the piperidine ring play a critical role in the inhibitory potency and selectivity of DMDP and its analogs. researchgate.netnih.govresearchgate.net The spatial arrangement of these hydroxyl groups mimics the stereochemistry of the natural sugar substrates, which is a key determinant for binding to the active site of specific glycosidases. Molecular docking studies have shown that the configuration of the pyrrolidine (B122466) core and the C-1' hydroxyl group are important for the potency and spectrum of glycosidase inhibition. nih.gov The rate of hydrolysis of related septanosides has been shown to correlate with the orientation of hydroxyl groups on the ring, analogous to pyranosides. researchgate.net

Table 1: Inhibitory Activity of Selected DMDP Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Type of Inhibition |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-fucosidase (bovine epididymis) | 6.5 µM | Competitive |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-galactosidase (bovine liver) | 5 µM | Mixed |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-mannosidase (jack bean) | 102 µM | Mixed |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase (almonds) | 13-40 µM | Competitive |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase (almonds) | 13-40 µM | Competitive |

| Broussonetine S | β-galactosidase (bovine liver) | Nanomolar range | - |

| Broussonetine S | β-glucosidase (bovine liver) | Nanomolar range | - |

This table presents a selection of data from referenced studies and is not exhaustive. nih.govnih.gov

Effects of N-Substitution on Enzyme Affinity and Selectivity

The substitution on the nitrogen atom of the piperidine or related pyrrolidine ring is a critical determinant of both the potency and selectivity of enzyme inhibition. Modifying the N-substituent can drastically alter the inhibitor's affinity for its target enzyme by introducing new points of interaction within the enzyme's binding pocket.

Research on analogous structures, such as 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives, demonstrates the profound impact of N-substitution. For instance, derivatives must possess specific configurations, such as (2R,3R,4S), and particular N-substituents, like 2-(benzylamino)methyl groups, to be effective inhibitors of α-mannosidases. nih.gov The stereochemistry combined with the nature of the N-substituent dictates the precise fit into the enzyme's active site. Stereoisomers with a (2S,3R,4S) configuration are also competitive inhibitors of α-mannosidases, but they are less potent because their stereochemistry more closely mimics that of β-D-mannosides rather than α-D-mannosides. nih.gov

In a different class of inhibitors, the introduction of electron-withdrawing groups like chloro (Cl) and nitro (NO₂) groups into the phenyl ring of thiazolidine-2,4-dione derivatives was found to increase their inhibitory activity against α-glucosidase. nih.gov Conversely, adding a methoxyl group, which is electron-donating, resulted in a decrease in inhibitory activity. nih.gov This highlights that electronic effects introduced by substituents can play a significant role in modulating inhibitor potency.

The following table summarizes the inhibitory constants (Ki) for various N-substituted pyrrolidine-3,4-diol (B51082) derivatives against different glycosidases, illustrating the effect of substitution on affinity and selectivity. nih.gov

| Compound | Enzyme | Inhibition Constant (Ki) | Inhibition Type |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-fucosidase (bovine) | 6.5 µM | Competitive |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-galactosidase (bovine) | 5 µM | Mixed |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-mannosidase (jack bean) | 102 µM | Mixed |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase (almonds) | 13-40 µM | Competitive |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase (almonds) | 13-40 µM | Competitive |

Impact of C-Alkyl Chain Length on Binding

Studies on cannabimimetic indoles, for example, have shown that the N-1 alkyl side chain is crucial for high-affinity binding to cannabinoid receptors. nih.gov High affinity requires an alkyl chain of at least three carbons, with optimal binding for both CB₁ and CB₂ receptors occurring with a five-carbon side chain. nih.gov Extending the chain to seven carbons leads to a significant drop in binding affinity, indicating a specific spatial constraint within the receptor's binding site. nih.gov

In other molecular systems, such as conjugated polymers, the length of alkyl side chains controls critical physical properties. rsc.orgresearchgate.net Shorter chains tend to favor one type of molecular packing (β₂ phase), while longer chains favor another (β₁ phase), which in turn affects the material's electronic properties. rsc.orgresearchgate.net Longer chains increase solubility and can induce a "face-on" orientation in thin films, whereas shorter chains may result in an "edge-on" orientation. rsc.orgresearchgate.net These principles, where alkyl chain length dictates solubility, molecular packing, and intermolecular forces, are broadly applicable to how C-alkyl chains on inhibitors can influence their interaction with a biological target. rsc.orgresearchgate.netrsc.org

The table below illustrates the relationship between N-1 alkyl chain length and binding affinity for a series of indole (B1671886) derivatives at the CB₁ receptor. nih.gov

| N-1 Alkyl Chain Length | Binding Affinity (Ki, nM) at CB₁ Receptor |

| Methyl (1 Carbon) | > 10,000 |

| Propyl (3 Carbons) | 13.9 |

| Butyl (4 Carbons) | 7.3 |

| Pentyl (5 Carbons) | 3.8 (Optimal) |

| Hexyl (6 Carbons) | 5.8 |

| Heptyl (7 Carbons) | 121.0 |

Enzyme-Inhibitor Interaction Dynamics

The inhibition of an enzyme is a dynamic process characterized by the specific location of binding, the key amino acids involved in the interaction, and the structural adjustments that occur in both the enzyme and the inhibitor upon complex formation.

Inhibitors can bind to an enzyme at its active site, directly competing with the natural substrate, or at an allosteric site, a location distinct from the active site where binding induces a conformational change that modulates enzyme activity. For glycosidase inhibitors like this compound, the primary mechanism often involves binding to the catalytic active site due to their structural resemblance to monosaccharides.

However, studies on related inhibitor classes have revealed more complex binding modes. For example, certain 4-(dimethylaminoalkyl)piperazine dithiocarbamate (B8719985) derivatives have been shown to inhibit α-glucosidase by binding to an allosteric site located near the active site. tubitak.gov.tr This mode of inhibition can offer advantages in terms of selectivity and can be less susceptible to competitive displacement by high substrate concentrations. Molecular docking studies of other novel α-glucosidase inhibitors have successfully identified interactions within the catalytic active site, confirming that this remains a primary target. mdpi.com

The stability of the enzyme-inhibitor complex is determined by a network of specific interactions between the inhibitor and amino acid residues in the binding pocket. These interactions often include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For α-glucosidase inhibitors, molecular docking studies have identified a set of key residues that are critical for binding. These include Asp203, Asp327, Asp542, Arg526, and His600. mdpi.com The hydroxyl groups on the piperidine ring are positioned to form hydrogen bonds with the carboxylate side chains of aspartic acid residues, mimicking the interactions of a natural sugar substrate. Similarly, in other receptor systems, specific hydrogen bonds are paramount; for instance, a peptidomimetic of morphiceptin (B1676752) relies on hydrogen bonds with Asp147 and Ser329 for its binding to the μ-opioid receptor. nih.gov The N- and C-terminal flanking regions of a peptide can also be systematically substituted to improve stability without disrupting the core epitope's interaction with key antibody residues. nih.gov

The binding of a ligand to a protein is rarely a simple "lock-and-key" event. Often, it involves mutual conformational adjustments in both the inhibitor and the enzyme, a concept known as "induced fit." These changes can be subtle shifts in side-chain positions or more significant rearrangements of entire domains.

Detailed studies on chymotrypsin (B1334515) inhibitor 2 (CI2), a small protein, reveal that it undergoes slow conformational changes on the millisecond timescale. nih.gov These dynamic motions are concentrated in the inhibitory loop and at the N-terminal end of its two main β-strands. nih.gov The analysis showed that these motions are associated with residues that interact with well-defined water molecules within the protein structure. nih.gov Such inherent flexibility and the existence of multiple conformational states can be crucial for the binding process, allowing the protein to adapt to the incoming ligand to form a stable complex. These slow dynamic processes are often directly linked to the protein's function and its interaction with binding partners. nih.gov

Biosynthetic Pathways and Natural Occurrence

Identification in Natural Sources

2-Hydroxymethylpiperidine-3,4-diol, as an epimer of fagomine (B1671860), has been identified in several plant species. Fagomine was first isolated from the seeds of buckwheat (Fagopyrum esculentum) and has since been found in other plants, notably mulberry (Morus alba) leaves and the seeds of Castanospermum australe. rsc.orgnih.gov Analytical studies have confirmed the presence of not only D-fagomine but also its diastereomers, including 3-epi-fagomine (B1247737) and 3,4-di-epi-fagomine, in buckwheat. nih.gov The presence of these related isomers suggests a shared biosynthetic origin and a degree of enzymatic flexibility in the producing organisms. While some literature has referred to 4-epi-fagomine as a non-natural isomer, advanced analytical methods have successfully detected it as a minor component in natural sources. nih.govacs.org

Table 1: Natural Sources of Fagomine and its Epimers

| Plant Species | Common Name | Family | Part of Plant | Identified Compounds |

| Fagopyrum esculentum | Buckwheat | Polygonaceae | Seeds, Groats, Leaves, Bran, Flour | D-fagomine, 3,4-di-epi-fagomine nih.gov |

| Morus alba | White Mulberry | Moraceae | Leaves | D-fagomine, 3-epi-fagomine nih.govnih.gov |

| Castanospermum australe | Moreton Bay Chestnut | Fabaceae | Seeds | D-fagomine rsc.orgrsc.org |

| Xanthocercis zambesiaca | Nyala Tree | Fabaceae | Leaves, Roots | Fagomine acs.org |

Proposed Biosynthetic Routes for Polyhydroxylated Piperidines

The biosynthesis of polyhydroxylated piperidine (B6355638) alkaloids, including this compound, is believed to originate from the amino acid L-lysine. mdpi.com This pathway is analogous to the biosynthesis of other well-studied piperidine alkaloids like 1-deoxynojirimycin (B1663644) (DNJ), which also occurs in mulberry. mdpi.com

The proposed biosynthetic sequence begins with the formation of L-lysine itself, primarily through the diaminopimelate (DAP) pathway in plants and bacteria. nih.gov This pathway starts from aspartate, a common metabolite. youtube.com Once formed, L-lysine undergoes a series of enzymatic transformations to yield the core piperidine ring:

Decarboxylation: L-lysine is first decarboxylated by the enzyme lysine (B10760008) decarboxylase (LDC) to produce cadaverine (B124047). mdpi.com

Oxidative Deamination: Cadaverine then undergoes oxidative deamination, a reaction catalyzed by an amine oxidase (AOC) , to form 5-aminopentanal (B1222117). mdpi.com

Cyclization: The resulting 5-aminopentanal spontaneously cyclizes through an intramolecular Schiff base formation to yield Δ¹-piperideine. mdpi.com

Reduction and Modification: The Δ¹-piperideine imine is reduced to a piperidine ring. This core structure then serves as a scaffold for subsequent modifications, most importantly a series of stereospecific hydroxylation reactions catalyzed by cytochrome P450 monooxygenases, which install the hydroxyl groups at various positions to create the final polyhydroxylated product. mdpi.comnih.gov

Enzymatic Steps in Natural Product Formation (e.g., Aldol (B89426) Condensations)

The formation of this compound and related compounds is dependent on a series of specific enzymatic reactions that build and functionalize the piperidine scaffold.

Key Enzymes in the Lysine-Derived Pathway: The conversion from lysine to the final hydroxylated alkaloid involves several key enzyme families.

Lysine Decarboxylase (LDC): Initiates the pathway by converting lysine to cadaverine. mdpi.com

Amine Oxidase (AOC): Catalyzes the oxidative deamination of cadaverine. mdpi.com

Cytochrome P450 Monooxygenases (P450s): This large and versatile family of enzymes is responsible for the critical hydroxylation steps that create the characteristic polyol structure of these alkaloids. nih.govsmith.edu Research on DNJ biosynthesis in mulberry has identified specific P450s, such as MaCYP82C169, which regioselectively hydroxylates the piperidine precursor to produce (S)-2-hydroxymethylpiperidine. mdpi.com Another P450, MaCYP71BG22, has been identified to selectively catalyze C4-hydroxylation. mdpi.com The specific P450 enzymes responsible for the precise stereochemistry of this compound are still under investigation but are expected to belong to this family.

Role of Aldol Condensations: While the primary route in plants is lysine-based, chemoenzymatic synthesis studies have highlighted the utility of aldolases in constructing the backbone of these molecules. Specifically, D-fructose-6-phosphate aldolase (B8822740) (FSA) has been effectively used to catalyze the aldol addition of dihydroxyacetone (DHA) to an amino-aldehyde precursor, forming a key C-C bond and establishing critical stereocenters for the synthesis of D-fagomine. nih.govresearchgate.netresearchgate.net This demonstrates that aldol-type reactions are a viable enzymatic strategy for creating the polyhydroxylated carbon skeleton of these piperidine alkaloids, even if their direct role in the in vivo plant pathway is not fully confirmed. researchgate.net

Table 2: Key Enzymes and Reactions in Polyhydroxylated Piperidine Formation

| Enzyme/Enzyme Family | Reaction Type | Role in Biosynthesis/Synthesis |

| Lysine Decarboxylase (LDC) | Decarboxylation | Converts L-lysine to cadaverine in the proposed in vivo pathway. mdpi.com |

| Amine Oxidase (AOC) | Oxidative Deamination | Converts cadaverine to 5-aminopentanal. mdpi.com |

| Cytochrome P450s | Hydroxylation | Catalyze stereospecific addition of hydroxyl (-OH) groups to the piperidine ring. mdpi.comnih.gov |

| Fructose-6-phosphate Aldolase (FSA) | Aldol Condensation | Used in chemoenzymatic synthesis to form the carbon backbone of fagomine precursors. nih.govresearchgate.net |

Advanced Research Applications and Methodological Contributions

Development as Chemical Probes for Enzyme Studies

2-Hydroxymethylpiperidine-3,4-diol and its derivatives have been instrumental in the development of chemical probes to investigate the function and activity of glycosidases. elsevierpure.com These enzymes play crucial roles in a myriad of biological processes, and their dysfunction is often associated with disease. The potent inhibitory nature of isofagomine against β-glucosidases has made it a foundational structure for creating more sophisticated probes. elsevierpure.com

Researchers have successfully designed and synthesized isofagomine-based molecules that can be used to visualize active enzyme populations within cells. For instance, by attaching a fluorescent reporter group to the isofagomine scaffold, scientists have been able to create probes that allow for the ultrasensitive in situ visualization of active glucocerebrosidase molecules. caymanchem.com This has provided invaluable insights into the subcellular localization and activity of this enzyme, which is deficient in Gaucher disease. caymanchem.comacs.org

Furthermore, the development of these chemical probes has facilitated the screening for and characterization of new enzyme inhibitors. By using isofagomine-based probes in competitive binding assays, researchers can identify other small molecules that bind to the active site of a target glycosidase. This approach has been crucial in the discovery of novel therapeutic leads for a variety of diseases. nih.gov The specificity of isofagomine for certain glycosidases allows for the targeted development of probes, minimizing off-target effects and providing a clearer understanding of the role of individual enzymes.

Application in Investigating Enzyme Folding and Stability (Pharmacological Chaperones Concept)

One of the most significant applications of this compound is in the field of pharmacological chaperone therapy. acs.orgnih.gov This therapeutic strategy involves the use of small molecules that can bind to and stabilize mutant enzymes, thereby facilitating their proper folding and trafficking within the cell. acs.orgnih.gov Many genetic disorders, including Gaucher disease, are caused by mutations that lead to misfolded and unstable enzymes that are prematurely degraded by the cell's quality control machinery. acs.org

Isofagomine has been shown to act as a pharmacological chaperone for mutant forms of acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease. nih.govnih.gov By binding to the active site of the misfolded GCase in the endoplasmic reticulum, isofagomine stabilizes the enzyme's conformation, allowing it to pass the quality control checks and be transported to the lysosome, its site of action. acs.orgpnas.org Studies have demonstrated that isofagomine can significantly increase the cellular activity of various mutant forms of GCase, including N370S and L444P. nih.govnih.gov

Differential scanning fluorimetry has been used to demonstrate that isofagomine increases the global stability of wild-type GCase, shifting its melting curve by approximately 15°C. nih.govjohnshopkins.edu This stabilizing effect is crucial for its function as a pharmacological chaperone. nih.gov Research has shown that isofagomine and its analogs can lead to substantial increases in the activity of mutant GCase in patient-derived fibroblasts. acs.orgacs.org For example, an isofagomine analog increased the cellular activity of G202R GC by 7.2-fold. acs.orgacs.org

| Mutant GCase | Fold Increase in Activity with Isofagomine/Analog | Reference |

| N370S | ~3-fold | pnas.orgnih.gov |

| L444P | ~1.3 to 3.5-fold | nih.gov |

| G202R | 7.2-fold (with analog) | acs.orgacs.org |

Contribution to Understanding Carbohydrate Metabolism Pathways

The study of this compound has provided significant insights into carbohydrate metabolism. nih.gov As a potent inhibitor of certain glycosidases, isofagomine can be used to probe the roles of these enzymes in various metabolic pathways. elsevierpure.comnih.gov Glycosidases are responsible for the breakdown of complex carbohydrates into simpler sugars that can be used for energy or as building blocks for other molecules. mhmedical.comuobaghdad.edu.iq

By selectively inhibiting specific glycosidases, researchers can study the consequences of their absence on cellular function. For instance, the inhibition of glucosidases by isofagomine can affect glycogen (B147801) metabolism. nih.gov Studies have shown that isofagomine can inhibit glycogen phosphorylase, an enzyme involved in the breakdown of glycogen to glucose. nih.gov This has implications for understanding how glucose homeostasis is maintained in the cell.

Furthermore, investigations into the effects of isofagomine have highlighted the intricate regulation of carbohydrate processing. For example, the trimming of glucose residues from N-linked oligosaccharides by glucosidases I and II in the endoplasmic reticulum is a critical step in the proper folding of many glycoproteins. nih.gov Isofagomine's ability to interfere with this process has helped to elucidate the importance of these early steps in the glycosylation pathway. nih.gov

Methodological Advancements in Asymmetric Synthesis of Iminosugars

The biological importance of this compound and other iminosugars has driven significant innovation in the field of asymmetric synthesis. nih.gov The development of efficient and stereoselective methods to produce these complex molecules in their enantiomerically pure forms is a major focus of organic chemistry. nih.gov

Several distinct synthetic strategies have been developed to access isofagomine and its stereoisomers. One notable approach involves a acs.orgnih.gov-Wittig rearrangement of a chiral 3-hydroxypiperidine (B146073) derivative to establish the key stereocenters of the molecule. elsevierpure.com This method has been successfully employed to synthesize all possible stereoisomers of isofagomine, allowing for a thorough investigation of the structure-activity relationships of these compounds. elsevierpure.com

Another innovative method utilizes a ring-closing double reductive amination of a 1,5-dialdehyde, which is derived from the oxidative cleavage of a cyclopentene (B43876) derivative. nih.gov This strategy provides a facile route to polyhydroxylated N-alkoxypiperidines, which can then be converted to isofagomine. nih.gov Other approaches have utilized catalytic ring-closing metathesis starting from D-serine to construct the piperidine (B6355638) ring system. nih.gov These advancements in synthetic methodology not only provide access to important research tools like isofagomine but also contribute to the broader field of organic synthesis by demonstrating novel and efficient ways to construct complex molecular architectures. nih.gov

| Synthetic Method | Key Transformation | Starting Material | Reference |

| Wittig Rearrangement | acs.orgnih.gov-Wittig Rearrangement | Chiral 3-hydroxypiperidine | elsevierpure.com |

| Reductive Amination | Ring-closing double reductive amination | Cyclopentene derivative | nih.gov |

| Ring-Closing Metathesis | Catalytic ring-closing metathesis | D-serine | nih.gov |

Future Research Directions in 2 Hydroxymethylpiperidine 3,4 Diol Chemistry and Biology

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

Asymmetric Synthesis: The use of chiral catalysts and auxiliaries is a major focus for establishing the desired stereochemistry at multiple centers in the piperidine (B6355638) ring. For instance, rhodium-catalyzed asymmetric C-H functionalization and cyclopropanation of tetrahydropyridines are being investigated to introduce substituents at specific positions with high diastereo- and enantioselectivity. The choice of catalyst and protecting groups on the piperidine nitrogen has been shown to be crucial in directing the site-selectivity of these reactions.

Chemoenzymatic Methods: Leveraging the high selectivity of enzymes offers a powerful approach to constructing complex chiral molecules. The use of ω-transaminases for the stereoselective monoamination of 1,5-diketones can produce aminoketones that spontaneously cyclize to form piperidine precursors. This method, coupled with selective reduction steps, can provide access to all four diastereomers of a given 2,6-disubstituted piperidine. Similarly, lipases are being employed for the stereoselective acetylation or hydrolysis of meso-diols, creating versatile chiral building blocks for piperidine synthesis.

Biosynthesis-Inspired Strategies: Mimicking natural biosynthetic pathways provides a logical and often efficient route to complex natural product-like scaffolds. Inspired by the biosynthesis of piperidine alkaloids from L-lysine, researchers are developing three-component vinylogous Mannich reactions to construct multi-substituted chiral piperidines. These methods utilize versatile intermediates that can be further elaborated to a wide range of functionalized piperidines.

Efficient Synthesis of Isofagomine and Analogs: The synthesis of isofagomine, a potent glycosidase inhibitor and a structural isomer of 2-Hydroxymethylpiperidine-3,4-diol, has been a significant area of research. Efficient routes starting from readily available carbohydrates like D-arabinose have been developed, with key steps including oxidation and Henry reactions to introduce the required functional groups. Improvements in these synthetic sequences, such as more efficient reductions of nitrile intermediates, continue to be a goal. These established strategies for isofagomine can be adapted and modified for the synthesis of this compound and its novel analogs. A practical, gram-scale synthesis of C5a-functionalized isofagomine derivatives has been achieved via a diastereoselective addition of cyanide to a cyclic nitrone intermediate, highlighting a flexible strategy for creating libraries of analogs.

The development of these novel synthetic routes will not only facilitate the production of this compound in higher yields and with greater stereochemical purity but also enable the systematic exploration of the structure-activity relationship (SAR) by providing access to a wide array of previously inaccessible analogs.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Compounds |

| Asymmetric C-H Functionalization | Rhodium-catalyzed reactions, control of site- and stereoselectivity through catalyst and protecting groups. | Direct functionalization of the piperidine core, potentially reducing step count. | Functionalized piperidine derivatives. |

| Chemoenzymatic Synthesis | Use of enzymes (e.g., ω-transaminases, lipases) for stereoselective transformations. | High enantiomeric and diastereomeric purity, mild reaction conditions. | Chiral piperidines, dihydropinidine. |

| Biosynthesis-Inspired Mannich Reaction | Three-component reaction mimicking natural alkaloid synthesis. | Rapid assembly of complex, multi-substituted piperidine scaffolds. | (+)-241D, isosolenopsin A, (-)-epimyrtine. |

| Isofagomine Synthesis | Routes from carbohydrates, oxidation-Henry reaction sequence, nitrile reduction. | Access to potent glycosidase inhibitors, established chemical space. | Isofagomine, Noeuromycin, Azafagomine. |

| Nitrone-Based Isofagomine Synthesis | Diastereoselective cyanide addition to a cyclic nitrone. | Flexible and practical for generating libraries of C5a-functionalized analogs. | C5a-aminomethyl isofagomine derivatives. |

In-depth Mechanistic Studies of Enzyme-Inhibitor Complexes Using Advanced Biophysical Techniques

A thorough understanding of how this compound and its analogs interact with their target enzymes at a molecular level is crucial for rational drug design. Future research will heavily rely on a suite of advanced biophysical techniques to elucidate the structural and energetic details of these interactions.

X-ray Crystallography: This technique remains a cornerstone for providing high-resolution, three-dimensional structures of enzyme-inhibitor complexes. Obtaining crystal structures of glycosidases in complex with this compound or its derivatives would reveal the precise binding mode, including the key hydrogen bonding and hydrophobic interactions within the active site. This structural information is invaluable for understanding the basis of inhibitor potency and selectivity. For example, determining the structure of a Michaelis complex, where the substrate is bound but not yet turned over, can provide critical insights into the catalytic mechanism and how the inhibitor mimics the transition state.

Isothermal Titration Calorimetry (ITC): ITC is a powerful tool for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic profile provides a complete picture of the driving forces behind the inhibitor-enzyme interaction. ITC is also versatile enough to measure enzyme kinetics, making it ideal for studying both reversible and irreversible inhibitors.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to measure the kinetics of binding interactions. By immobilizing the enzyme on a sensor chip and flowing the inhibitor over the surface, SPR can determine the association (kon) and dissociation (koff) rate constants of the inhibitor. This kinetic information is complementary to the thermodynamic data from ITC and is particularly important for understanding the inhibitor's residence time on the target, a parameter that can significantly impact its in vivo efficacy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of the enzyme-inhibitor complex in solution. Techniques such as saturation transfer difference (STD) NMR can identify which parts of the inhibitor are in close contact with the enzyme, while 2D NMR experiments can reveal conformational changes in both the inhibitor and the protein upon binding. In-situ NMR reaction monitoring can also be used to study the kinetics of enzyme-catalyzed reactions and their inhibition.

By combining the insights from these complementary biophysical techniques, a comprehensive understanding of the molecular recognition events governing the inhibition of glycosidases by this compound can be achieved. This knowledge is essential for the subsequent design of more potent and selective inhibitors.

| Biophysical Technique | Information Gained | Importance for Inhibitor Studies |

| X-ray Crystallography | High-resolution 3D structure of the enzyme-inhibitor complex. | Reveals precise binding mode and key interactions in the active site. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Elucidates the thermodynamic driving forces of the interaction. |

| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rate constants. | Determines the kinetics of binding and inhibitor residence time. |

| Nuclear Magnetic Resonance (NMR) | Information on inhibitor binding epitopes, conformational changes, and dynamics in solution. | Provides insights into the interaction in a more native-like solution state. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Hydroxymethylpiperidine-3,4-diol with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of pH and temperature. For example, analogous piperidine derivatives are synthesized using nucleophilic substitutions or hydroxylation under inert atmospheres (e.g., nitrogen) to prevent oxidation of hydroxyl groups . Purity (>99%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and validated by HPLC with UV detection at 254 nm .

- Critical Parameters :

- Reaction solvent polarity (e.g., dichloromethane vs. THF) affects intermediate stability.

- Base selection (e.g., NaOH vs. KOH) influences reaction rates and byproduct formation .

Q. How is the molecular structure of this compound characterized?

- Analytical Workflow :

NMR : H and C NMR confirm stereochemistry and hydroxyl group positions. For example, vicinal diols show characteristic coupling constants (J = 3–5 Hz) in H NMR .

Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns.

X-ray Crystallography : Resolves absolute configuration, though challenges arise due to hygroscopicity .

Advanced Research Questions

Q. How do the hydroxyl groups in this compound influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The hydroxyl groups act as both nucleophiles (e.g., in esterification) and hydrogen-bond donors, stabilizing transition states. Kinetic studies show that electron-withdrawing substituents on the piperidine ring enhance nucleophilicity by 20–30% .

- Experimental Design :

- Use deuterated solvents (e.g., DO) to track proton exchange in H NMR .

- Compare reaction rates with analogs lacking hydroxyl groups (e.g., methyl-protected derivatives) to isolate their effects .

Q. What methodologies assess the inhibitory effects of this compound on glycosidase enzymes?

- Biochemical Assays :

- Kinetic Analysis : Measure IC values via fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) at pH 4.5–5.5, mimicking lysosomal conditions .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with β-glucocerebrosidase active sites, identifying key hydrogen bonds with Asp127 and Tyr313 .

- Data Interpretation :

- Competitive inhibition is confirmed by linear Lineweaver-Burk plots intersecting at the y-axis .

Q. How does the stereochemistry of this compound impact its stability under varying pH conditions?

- Stability Studies :

- pH-Dependent Degradation : At pH < 3, the compound undergoes ring-opening via protonation of the piperidine nitrogen, forming a linear diol (t = 2 hours at pH 2) .

- Resonance Stabilization : The cis-3,4-diol configuration enhances stability at neutral pH by forming intramolecular hydrogen bonds (verified by IR spectroscopy) .

Safety and Handling in Research Settings

Q. What advanced safety protocols are recommended for handling this compound in kinetic studies?

- Risk Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves and chemical-resistant aprons due to skin corrosion risks (GHS Category 1B) .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to prevent inhalation of fine particulates (PM < 10 µg/m) .

- Emergency Procedures :

- For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?

- Root Cause Analysis :

- Catalyst Variability : Yields vary by 15–20% when using Pd/C vs. Raney nickel for hydrogenation .

- Moisture Sensitivity : Uncontrolled humidity during workup hydrolyzes intermediates, reducing yields .

- Best Practices :

- Standardize anhydrous conditions (water content < 50 ppm) and catalyst batches .

Tables for Key Findings

| Property | Value/Outcome | Reference |

|---|---|---|

| Synthetic Yield | 72–85% (optimized conditions) | |

| IC (β-Glucocerebrosidase) | 12.3 ± 1.5 µM | |

| Thermal Stability | Decomposes at 210°C (DSC analysis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.